molecular formula C28H38N2O2S B12793189 1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine CAS No. 34449-72-4

1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine

Cat. No.: B12793189
CAS No.: 34449-72-4
M. Wt: 466.7 g/mol
InChI Key: WDYBGTOAKZIVRX-UHFFFAOYSA-N
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Description

1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine is a complex organic compound featuring a dibenzothiophene core linked to piperidine groups via propoxy chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine typically involves multiple steps:

    Formation of the Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a series of cyclization reactions starting from biphenyl derivatives.

    Attachment of Propoxy Chains: The dibenzothiophene core is then functionalized with propoxy chains via nucleophilic substitution reactions.

    Introduction of Piperidine Groups: The final step involves the attachment of piperidine groups to the propoxy chains through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dibenzothiophene core.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperidine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings or piperidine moieties.

Scientific Research Applications

1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its piperidine groups.

    Materials Science: The dibenzothiophene core makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can be used as a probe to study the interactions of piperidine-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine depends on its specific application:

    Pharmacological Effects: In medicinal chemistry, the compound may interact with neurotransmitter receptors or ion channels, modulating their activity.

    Material Properties: In materials science, its electronic properties are influenced by the conjugated system of the dibenzothiophene core and the electron-donating piperidine groups.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1-Piperidinyl)propoxy)benzene: Similar in structure but lacks the dibenzothiophene core.

    8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thiophene: Similar but with different substitution patterns on the dibenzothiophene core.

Uniqueness

1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine is unique due to the combination of the dibenzothiophene core and the piperidine groups, which confer distinct electronic and steric properties. This makes it particularly versatile for applications in both medicinal chemistry and materials science.

Properties

CAS No.

34449-72-4

Molecular Formula

C28H38N2O2S

Molecular Weight

466.7 g/mol

IUPAC Name

1-[3-[8-(3-piperidin-1-ylpropoxy)dibenzothiophen-2-yl]oxypropyl]piperidine

InChI

InChI=1S/C28H38N2O2S/c1-3-13-29(14-4-1)17-7-19-31-23-9-11-27-25(21-23)26-22-24(10-12-28(26)33-27)32-20-8-18-30-15-5-2-6-16-30/h9-12,21-22H,1-8,13-20H2

InChI Key

WDYBGTOAKZIVRX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCOC2=CC3=C(C=C2)SC4=C3C=C(C=C4)OCCCN5CCCCC5

Origin of Product

United States

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